molecular formula C17H22Cl2N4O B2669012 N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-4-carboxamide;hydrochloride CAS No. 2418647-71-7

N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-4-carboxamide;hydrochloride

Cat. No.: B2669012
CAS No.: 2418647-71-7
M. Wt: 369.29
InChI Key: KZJYTRBFQVQBDW-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-4-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C17H22Cl2N4O and its molecular weight is 369.29. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Studies have demonstrated the synthesis and characterization of various pyrazolo and pyrimidine derivatives, highlighting the significance of heterocyclic compounds in medicinal chemistry and materials science. For instance, the synthesis of novel pyrazolopyrimidines and related compounds showcases the versatility of heterocyclic frameworks for developing potential pharmacological agents (Rahmouni et al., 2016). Additionally, the creation of enaminones as building blocks for substituted pyrazoles with antitumor and antimicrobial activities indicates the critical role of these compounds in drug discovery (Riyadh, 2011).

Molecular Interaction Studies

Research into the molecular interactions of cannabinoid receptor antagonists, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, provides insights into receptor-ligand interactions and the structural requirements for activity. This research is crucial for the design of selective receptor antagonists with potential therapeutic applications (Shim et al., 2002).

Synthesis of Polyamides and Polymers

The synthesis of new polyamides based on pyridine and aromatic diamines highlights the importance of heterocyclic compounds in the development of new materials with unique properties. These materials are characterized for their thermal stability and solubility, indicating their potential in various industrial applications (Faghihi & Mozaffari, 2008).

Antimicrobial and Antitumor Activities

Several studies have synthesized heterocyclic compounds with evaluated antimicrobial and antitumor activities. For instance, the synthesis of nicotinic acid hydrazide derivatives and their subsequent evaluation for antimicrobial and antimycobacterial activities demonstrate the potential of these compounds in addressing infectious diseases (R.V.Sidhaye et al., 2011). Similarly, the development of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and their cytotoxicity assessment against cancer cells highlight the therapeutic potential of such compounds (Hassan et al., 2014).

Properties

IUPAC Name

N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O.ClH/c18-14-4-1-3-13(11-14)12-21(10-7-19)17(23)15-5-2-9-22-16(15)6-8-20-22;/h1,3-4,6,8,11,15H,2,5,7,9-10,12,19H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJYTRBFQVQBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=NN2C1)C(=O)N(CCN)CC3=CC(=CC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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